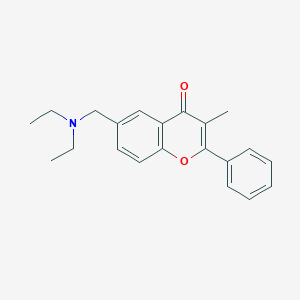
Flavamine
Übersicht
Beschreibung
Flavamin ist eine chemische Verbindung mit der Summenformel C21H23NO2. Es ist ein Diterpenoid-Alkaloid, das aus den Wurzeln von Aconitum flavum isoliert wird
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Flavamin kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein gängiges Verfahren beinhaltet die Verwendung von Chalcon-Isomerase, einem Enzym, das Chalcon-artige Verbindungen in Flavanone umwandelt . Eine weitere Methode beinhaltet die Verwendung von Flavanon-4-Reduktase, die (2S)-Flavan-4-ol und NADP+ in (2S)-Flavanon, NADPH und H+ umwandelt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Flavamin erfolgt typischerweise durch Extraktion der Verbindung aus natürlichen Quellen, wie z. B. den Wurzeln von Aconitum flavum . Der Extraktionsprozess umfasst mehrere Schritte, wie z. B. Lösungsmittelextraktion, Reinigung und Kristallisation, um reines Flavamin zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
Flavamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Flavamin kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Die Reduktion von Flavamin kann zur Bildung verschiedener reduzierter Derivate führen.
Substitution: Flavamin kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere seiner Atome durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation von Flavamin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Flavamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Flavamin wird als Ausgangsmaterial für die Synthese verschiedener chemischer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von Flavamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Flavamin entfaltet seine Wirkung, indem es an bestimmte Rezeptoren und Enzyme bindet und deren Aktivität moduliert. So konnte gezeigt werden, dass Flavamin bestimmte Enzyme, die an entzündungsfördernden Signalwegen beteiligt sind, hemmt und so Entzündungen reduziert . Darüber hinaus werden die antioxidativen Eigenschaften von Flavamin seiner Fähigkeit zugeschrieben, freie Radikale zu fangen und Zellen vor oxidativem Schaden zu schützen .
Wirkmechanismus
The mechanism of action of flavamine involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Flavamin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Einige ähnliche Verbindungen sind:
Flavadin: Ein weiteres Diterpenoid-Alkaloid, das aus Aconitum flavum isoliert wird.
Napellin: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
Lucidusculin: Ein weiteres Diterpenoid-Alkaloid mit vergleichbaren Eigenschaften.
Flavamin zeichnet sich durch seine einzigartige chemische Struktur und die spezifischen biologischen Aktivitäten aus, die es zeigt, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Eigenschaften
IUPAC Name |
6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZNDLLRXZPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166146 | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-60-9 | |
| Record name | Flavamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


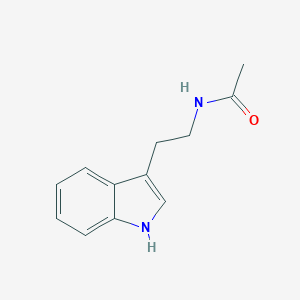
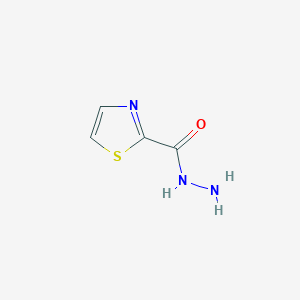

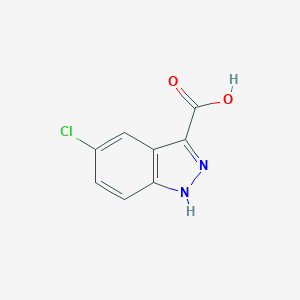


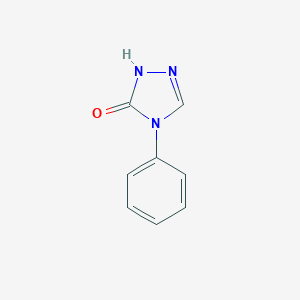
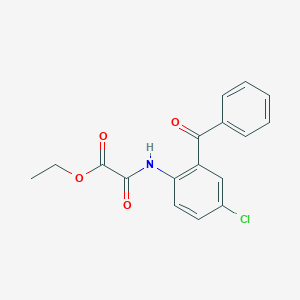
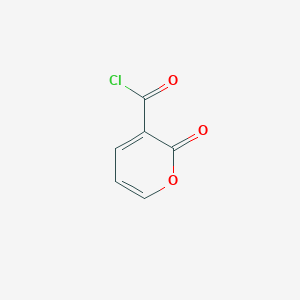




![2-[(5-Chloro-2-methoxyphenyl)diazenyl-methylamino]acetic acid](/img/structure/B93964.png)
